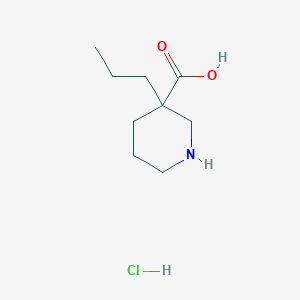

![molecular formula C14H22ClN3O B1527249 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide CAS No. 1292489-10-1](/img/structure/B1527249.png)

4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide

Übersicht

Beschreibung

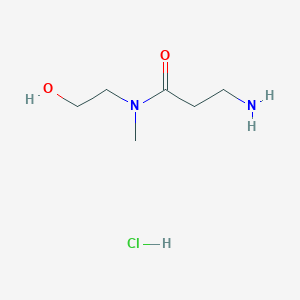

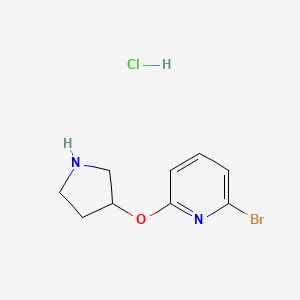

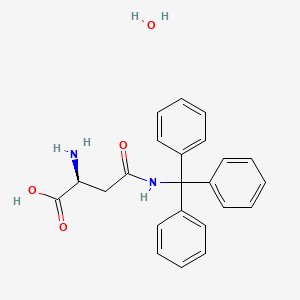

“4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide” is a chemical compound with the molecular formula C14H22ClN3O and a molecular weight of 283.8 g/mol .

Molecular Structure Analysis

The molecular structure of this compound includes a benzamide group, a chloro group at the 2-position, an amino group at the 4-position, and a diethylamino propan-2-yl group attached to the nitrogen of the benzamide .Physical And Chemical Properties Analysis

This compound is an oil at room temperature . Its InChI Code is 1S/C14H22ClN3O/c1-4-18(5-2)9-10(3)17-14(19)12-7-6-11(16)8-13(12)15/h6-8,10H,4-5,9,16H2,1-3H3,(H,17,19) .Wissenschaftliche Forschungsanwendungen

Structural Characterization and Polymorphism

4-Amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, closely related to the compound of interest, exhibits polymorphism with two crystalline forms, a and b, characterized by X-ray powder diffractometry, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy. This study underscores the compound's structural diversity and the impact of polymorphism on its physical properties, indicating its potential for tailored pharmaceutical formulations (Yanagi et al., 2000).

Melanoma Cytotoxicity

Research on benzamide derivatives, including those structurally similar to 4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide, highlights their utility in melanoma treatment. These compounds, when conjugated with alkylating cytostatics, demonstrated enhanced cytotoxicity against melanoma cells, supporting their potential for targeted drug delivery in melanoma therapy (Wolf et al., 2004).

Electrospray Mass Spectrometry for N-linked Carbohydrates

The compound's derivatives were explored for their electrospray ionization and collision-induced dissociation fragmentation patterns, providing insights into its application for analytical chemistry, particularly in the structural elucidation of complex biomolecules like N-linked carbohydrates (Harvey, 2000).

Chemical Synthesis and Characterization

The synthesis and characterization of novel compounds derived from aminolysis and hydrolysis reactions involving structurally related benzamides suggest a broad range of chemical modifications and applications, from creating novel chromones to exploring new synthetic pathways (Jones, 1981).

Antibacterial and Computational Study

A recent study synthesized a complex of 4-amino-N-[2 (diethylamino)ethyl] benzamide with tetraphenylborate and characterized it through various physicochemical methods. This research not only demonstrated the antibacterial potential of the synthesized complex but also provided a computational insight into its structure and interactions, marking a significant step towards understanding the bioactive molecule-receptor relationships (Mostafa et al., 2023).

Eigenschaften

IUPAC Name |

4-amino-2-chloro-N-[1-(diethylamino)propan-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22ClN3O/c1-4-18(5-2)9-10(3)17-14(19)12-7-6-11(16)8-13(12)15/h6-8,10H,4-5,9,16H2,1-3H3,(H,17,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVWQABJWLTOGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC(C)NC(=O)C1=C(C=C(C=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.80 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.